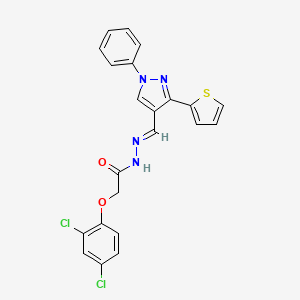
PROTAC K-Ras Degrader-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC K-Ras Degrader-1, also known as Compound 518, is a PROTAC (Proteolysis-Targeting Chimera) that effectively degrades K-Ras based on Cereblon E3 ligand . It exhibits ≥70% degradation efficacy in SW1573 cells .
Physical And Chemical Properties Analysis
PROTAC K-Ras Degrader-1 has a molecular weight of 999.12 and a formula of C53H62N10O10 . It appears as a solid, light yellow to yellow in color . It is soluble in DMSO at a concentration of 33.33 mg/mL .Applications De Recherche Scientifique
Pancreatic Cancer Treatment
PROTAC K-Ras Degrader-1 (PKD-1), a molecule developed using PROTAC technology, has shown promising results in targeting pancreatic cancer. PKD-1 binds to the KRAS G12C protein, promoting its degradation, reducing cell viability, and inducing cell apoptosis. This approach signifies a new treatment strategy against pancreatic cancer, highlighting the potential of PROTAC molecules like PKD-1 in cancer therapy (Gao et al., 2022).
General Cancer Therapy
PROTAC technology, including agents like PROTAC K-Ras Degrader-1, is increasingly recognized as an effective tool for targeted cancer therapy. It works by ubiquitinating target proteins through the ubiquitin-proteasome system (UPS) to inhibit tumor growth. This technology has been especially successful in degrading proteins that are significant in tumorigenesis, offering a new therapeutic strategy for various cancers (Qi et al., 2021).
Hematologic Malignancies
PROTACs like PKD-1 demonstrate potential in treating hematologic malignancies. They are superior to conventional small molecule inhibitors due to their unique mechanism of action, targeting “undruggable” and mutant proteins with improved selectivity. PROTACs are emerging as novel targeted anticancer therapeutics for various stages of preclinical and clinical development (He et al., 2020).
Mechanistic Insights and Optimization
Research on PROTACs like PKD-1 provides insights into the mitogen-activated protein kinase kinases (MEK1/2) pathway, crucial in cancer development. PROTAC technology offers advantages over traditional inhibitors, with recent studies focusing on developing and optimizing MEK degraders, enhancing cancer therapy effectiveness (Wang et al., 2021).
PROTACs in Clinical Trials
The development of PROTACs, including PKD-1, has reached clinical trials, particularly in treating prostate cancer. Recent discoveries in PROTAC strategies, such as identifying new E3 ubiquitin ligases, are proving valuable in medical fields, potentially revolutionizing cancer treatment (Wang et al., 2019).
Targeted KRAS Degradation Challenges
Efforts to target KRASG12C for degradation through PROTACs, including PKD-1, have faced challenges, such as the inability to effectively poly-ubiquitinate endogenous KRASG12C in cancer cells. This research points out the difficulties in achieving targeted KRAS degradation and proposes solutions for efficient endogenous KRASG12C degradation (Zeng et al., 2019).
Mécanisme D'action
PROTAC K-Ras Degrader-1 binds to the KRAS G12C protein and promotes its degradation . This degradation reduces cell viability, increases cell cycle arrest, and promotes cell apoptosis . The efficacy of PROTAC K-Ras Degrader-1 is at least partially mediated by promoting the 26S proteasome degradation process .
Safety and Hazards
The safety data sheet for PROTAC K-Ras Degrader-1 advises avoiding inhalation, contact with eyes and skin, and dust and aerosol formation . In case of eye contact, it recommends flushing eyes immediately with large amounts of water and promptly calling a physician . For skin contact, it suggests rinsing skin thoroughly with large amounts of water, removing contaminated clothing and shoes, and calling a physician .
Propriétés
IUPAC Name |
2-[(2S)-4-[2-[[(2S,4R)-4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H62N10O10/c1-3-47(65)62-22-21-61(31-36(62)16-18-54)49-40-17-20-60(44-13-6-9-35-8-4-5-10-39(35)44)33-43(40)56-53(58-49)73-34-37-30-38(32-59(37)2)72-29-28-71-27-26-70-25-24-69-23-19-55-42-12-7-11-41-48(42)52(68)63(51(41)67)45-14-15-46(64)57-50(45)66/h3-13,36-38,45,55H,1,14-17,19-34H2,2H3,(H,57,64,66)/t36-,37-,38+,45?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFCORDWMRCVAC-VYIZRSQBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C)OCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C)OCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H62N10O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
999.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PROTAC K-Ras Degrader-1 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid](/img/structure/B2682184.png)
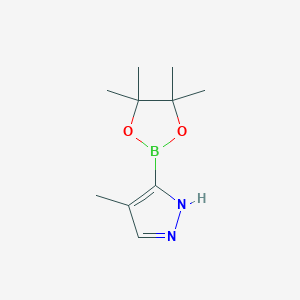
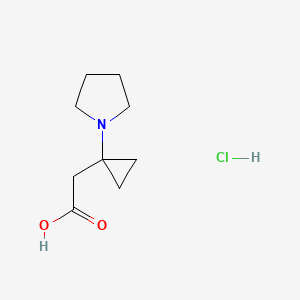
![4-[2-(Methylamino)ethyl]piperazin-2-one](/img/structure/B2682188.png)
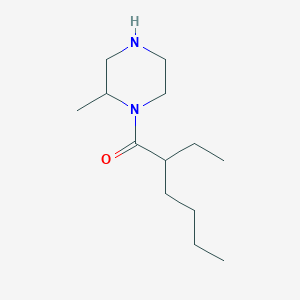
![3-(2-(azepan-1-yl)-2-oxoethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2682190.png)
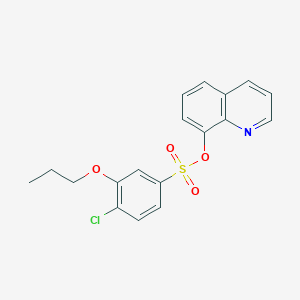
![3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2682194.png)
![3-(4-Methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2682195.png)
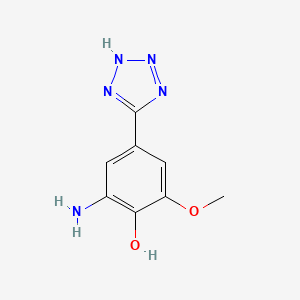
![N-[(4-fluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide](/img/structure/B2682198.png)
![2-(3,5-dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2682199.png)
![1-(adamantane-1-carbonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2682204.png)
